molecular formula C12H12ClN3O B14592147 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- CAS No. 61539-05-7

2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl-

Cat. No.: B14592147
CAS No.: 61539-05-7
M. Wt: 249.69 g/mol
InChI Key: GWJJFJJMTBBVII-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 6-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating methods . The reaction typically involves the use of a strong base and an appropriate solvent to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other aromatic or aliphatic compounds to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrimidine compounds have been shown to inhibit Aurora kinase A (AURKA) activity, leading to cell cycle arrest and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to specific sites on the target enzyme, inhibiting its activity and leading to downstream effects on cell proliferation and survival.

Comparison with Similar Compounds

2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- can be compared with other similar pyrimidine derivatives, such as:

The uniqueness of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

61539-05-7

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-methoxy-6-methylpyrimidin-2-amine

InChI

InChI=1S/C12H12ClN3O/c1-7-10(8-3-5-9(13)6-4-8)11(17-2)16-12(14)15-7/h3-6H,1-2H3,(H2,14,15,16)

InChI Key

GWJJFJJMTBBVII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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